molecular formula C8H6ClFO2 B6358747 3-Chloro-2-fluoro-5-methoxybenzaldehyde CAS No. 1557177-77-1

3-Chloro-2-fluoro-5-methoxybenzaldehyde

Cat. No.: B6358747
CAS No.: 1557177-77-1
M. Wt: 188.58 g/mol
InChI Key: QUSNTOCJBQJNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-fluoro-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . It is a derivative of benzaldehyde, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is typically a solid at room temperature and is used in various chemical syntheses and research applications.

Safety and Hazards

The safety data sheet (SDS) for 3-Chloro-2-fluoro-5-methoxybenzaldehyde is available . It’s important to handle this compound with care, using appropriate personal protective equipment.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-fluoro-5-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the starting material 2-amino-5-methoxytoluene, which undergoes a series of reactions including halogenation and formylation to introduce the chloro, fluoro, and aldehyde groups . Another method involves the oxidation of 2-fluoro-5-methoxybenzaldehyde using oxidizing agents such as chromium trioxide (CrO3) under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation and oxidation reactions. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

    Oxidation: 3-Chloro-2-fluoro-5-methoxybenzoic acid.

    Reduction: 3-Chloro-2-fluoro-5-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-fluoro-5-methoxybenzaldehyde is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s reactivity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoro-5-methoxybenzaldehyde is unique due to the combination of chloro, fluoro, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-chloro-2-fluoro-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSNTOCJBQJNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.